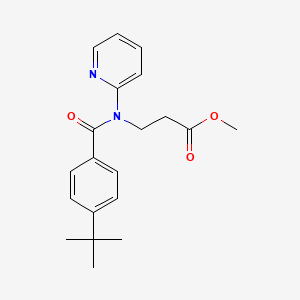![molecular formula C22H19FN2O2S2 B4022211 1-butyl-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4022211.png)
1-butyl-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
Synthesis Analysis The compound is related to a class of thiazolidinone derivatives, which have been synthesized using various precursor compounds including fluoroanilines and benzoyl isothiocyanates. These syntheses typically involve condensation reactions followed by cyclization and functionalization steps to introduce specific substituents that confer desired chemical properties. For example, a study by Saeed et al. described the preparation of fluorophenylthioureas, which share structural motifs with the target compound, through reactions of fluoroanilines with benzoyl isothiocyanates in acetonitrile, highlighting the versatility of thiourea functionalities in synthesizing complex thiazolidinone derivatives (Saeed, Erben, Shaheen, & Flörke, 2011).
Molecular Structure Analysis The molecular structure of thiazolidinone derivatives, including the target compound, is characterized by the presence of a thiazolidinone core, which is a heterocyclic system containing sulfur and nitrogen atoms. This core is often modified with various substituents, such as fluorobenzyl groups, that influence the compound's electronic and steric properties. The crystal structure of similar compounds has shown wide C-C-C angles at the methine carbon atom linking two rings, indicating a rigid structure conducive to specific biological interactions (Delgado et al., 2006).
Chemical Reactions and Properties Thiazolidinone derivatives participate in a variety of chemical reactions, including hydrogen bonding, pi-pi stacking interactions, and carbonyl-carbonyl dipolar interactions. These interactions are crucial for forming supramolecular structures and have implications for the compound's reactivity and biological activity. The hydrogen bonding capabilities, in particular, enable these compounds to form stable dimeric or oligomeric assemblies, which can be significant in their biological function (Delgado et al., 2006).
Propriétés
IUPAC Name |
(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2S2/c1-2-3-12-24-17-7-5-4-6-16(17)18(20(24)26)19-21(27)25(22(28)29-19)13-14-8-10-15(23)11-9-14/h4-11H,2-3,12-13H2,1H3/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGYPOIYTBLTHF-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}benzoate hydrobromide](/img/structure/B4022147.png)
![4-{[2-(benzylthio)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid](/img/structure/B4022149.png)
![N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide](/img/structure/B4022152.png)
![4-({[3-(2-furyl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B4022160.png)
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperazine](/img/structure/B4022168.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B4022180.png)
![3-[(2,4-dichlorobenzyl)amino]-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4022187.png)
![2,2-dimethyl-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide](/img/structure/B4022192.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4022199.png)
![3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4022204.png)

![N-[2-(1-adamantyl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4022219.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B4022225.png)